[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
Description
[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- (CAS 4534-73-0), also known as meso-butane-1,2,3,4-tetracarboxylic dianhydride, is a bicyclic compound featuring a fused tetrahydrofuran core with two ketone groups at positions 2,2',5,5'. Its molecular formula is C₈H₆O₆, with a molar mass of 198.13 g/mol . Key physical properties include a high melting point (242–243.5°C), low solubility in water (3.2 × 10⁻³ g/L at 25°C), and a density of 1.662 g/cm³ . Structurally, it serves as a versatile building block for polyimides and polyesters due to its dual anhydride functionality .
Properties
IUPAC Name |
3-(2,5-dioxooxolan-3-yl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQWMCSSZKNOLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)C2CC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884086 | |
| Record name | [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4534-73-0, 17309-39-6 | |
| Record name | 1,2,3,4-Butanetetracarboxylic dianhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4534-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (3,3'-Bifuran)-2,2',5,5'-tetrone, tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC512767 | |
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| Record name | [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro[3,3'-bifuran]-2,2',5,5'-tetraone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.617 | |
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Preparation Methods
Cyclization of Precursors under Acidic or Basic Conditions
- The most common laboratory-scale method involves the cyclization of thiohydroxamate precursors.
- Acidic catalysts such as camphorsulfonic acid or polyphosphoric acid (PPA) are employed to promote efficient cyclization.
- Basic conditions can also be used, depending on the nature of the starting materials.
- These conditions facilitate the formation of the bifuran core with ketone functionalities at the desired positions.
Catalytic Methods
- Polyphosphoric acid (PPA) acts as a highly effective catalyst, promoting intramolecular cyclization with high yield and selectivity.
- The reaction typically proceeds under heating, with temperature and time optimized to maximize product purity.
Alternative Synthetic Routes
- Some advanced synthetic strategies involve the transformation of 2,3-diprotected-2,3-dihydroxy-propionaldehyde derivatives.
- These derivatives are converted into intermediates bearing nitromethyl and carboxylate groups through reactions such as Wittig, Horner-Emmons, or Knoevenagel condensations.
- Subsequent Nef reactions, reductions, and intramolecular cyclizations yield tetrahydrofuran compounds structurally related to the target bifuran tetrone.
- This approach allows stereochemical control and access to related fused ring systems, expanding synthetic versatility.
Industrial Production Methods
In industrial settings, the preparation of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- is scaled up with emphasis on reproducibility, yield, and purity.
- Large-scale reactors equipped for precise temperature and pH control are employed.
- Optimized reaction parameters ensure consistent cyclization and minimize by-products.
- Techniques such as high-pressure homogenization and nano-deposition are sometimes integrated to enhance product homogeneity and facilitate downstream processing.
- Industrial processes often utilize continuous flow reactors to improve efficiency and scalability.
Summary of Preparation Methods and Conditions
Notes on Reaction Monitoring and Purification
- Reaction progress is typically monitored by chromatographic techniques such as HPLC or TLC.
- Purification often involves recrystallization or chromatographic separation to achieve >98% purity.
- The final product is a solid, stable under recommended storage conditions (cool, dark, inert atmosphere).
Chemical Reactions Analysis
Types of Reactions: [3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ketone groups and the furan rings, which provide reactive sites for chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of [3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .
Major Products: The major products formed from the reactions of [3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
Synthesis and Production
The synthesis of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- can be achieved through several methods:
- Cyclization of Precursors : Using acidic or basic conditions to cyclize thiohydroxamates.
- Catalytic Methods : Employing polyphosphoric acid (PPA) as a catalyst for efficient production.
In industrial settings, large-scale reactors optimize conditions for consistent quality and yield. Techniques such as high-pressure homogenization may also be used.
Chemical Research
This compound serves as a crucial building block in organic synthesis. It can be transformed into more complex molecules through various chemical reactions including:
- Oxidation : Producing carboxylic acids or aldehydes.
- Reduction : Leading to alcohols or alkanes.
- Substitution Reactions : Involving halogenating agents or nucleophiles.
Research indicates potential biological activities of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-, particularly in its interactions with biomolecules. Studies are ongoing to explore its therapeutic potential in drug development.
Industrial Applications
In industry, the compound is utilized in the production of polymers and resins due to its unique structural features that confer desirable properties.
Similar Compounds
- 2,2'-Bifuran
- 2,5-Dihydrofuran
Uniqueness
What distinguishes [3,3'-Bifuran]-2,2',5,5'-tetrone from similar compounds is its specific arrangement of furan rings and ketone groups that provide unique reactivity profiles beneficial for diverse applications.
Case Study 1: Drug Development
Recent studies have investigated the use of [3,3'-Bifuran]-2,2',5,5'-tetrone in synthesizing novel pharmaceuticals aimed at treating specific diseases. The compound's ability to interact with biological targets has shown promise in preliminary trials.
Case Study 2: Polymer Production
In industrial applications, [3,3'-Bifuran]-2,2',5,5'-tetrone has been incorporated into polymer formulations that exhibit enhanced thermal stability and mechanical properties compared to traditional materials.
Mechanism of Action
The mechanism of action of [3,3’-Bifuran]-2,2’,5,5’-tetrone, tetrahydro- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects .
Comparison with Similar Compounds
Key Comparative Data
Biological Activity
[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- (C8H6O6) is a compound with potential biological significance. Its structure includes a bifuran moiety and multiple carbonyl groups, which may contribute to its reactivity and biological interactions. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The biological activity of tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone has been linked to its ability to interact with various biological targets. Initial studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
- Enzyme Inhibition : Preliminary research indicates that the compound may inhibit certain serine/threonine kinases. For instance, compounds structurally similar to [3,3'-Bifuran]-2,2',5,5'-tetrone have shown activity against kinases like PIM1 and DAPK3 .
- Antioxidant Activity : The presence of multiple carbonyl groups in the structure suggests potential antioxidant properties. Compounds with similar functionalities have been documented to scavenge free radicals and reduce oxidative stress in various cellular models.
Case Studies and Research Findings
A review of recent studies highlights several key findings regarding the biological activity of tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone:
- Anticancer Activity : In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a study reported significant cell death in breast cancer cells treated with related compounds .
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of similar bifuran derivatives in models of neurodegeneration. The results suggested that these compounds could mitigate neuronal cell death through modulation of apoptotic pathways .
Data Summary
Q & A
What are the standard synthetic routes for [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- in academic research?
Basic
The compound is synthesized via catalytic methods using ruthenium complexes. A representative procedure involves Ru-4g catalyst with 1,3,5-trimethoxybenzene as an internal standard in solvent conditions, yielding the target compound (4a) efficiently. This method avoids harsh reagents and enables stereochemical control, as demonstrated in the synthesis of 4,4',5,5'-tetrahydro-3,3'-bifuran derivatives .
Which spectroscopic techniques are employed to characterize [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-?
Basic
Characterization relies on ¹H NMR , ¹⁹F NMR , IR spectroscopy (KBr pellet), and mass spectrometry (EI). Elemental analysis (C, H) is critical for confirming purity. For example, trans-2,3-dihydrofuran derivatives were analyzed via ¹H NMR (δ 2.5–7.0 ppm) and ¹⁹F NMR (δ -120 to -140 ppm), with IR peaks confirming carbonyl and sulfonyl groups. Elemental analysis discrepancies (e.g., C: 51.34% calc. vs. 51.45% obs.) highlight the need for rigorous validation .
How do substituent effects influence the reactivity and yield of [3,3'-Bifuran]-2,2',5,5'-tetrone derivatives?
Advanced
Substituents like chloro or fluorinated groups significantly alter reaction pathways. For instance, introducing 4-chlorophenyl groups in dihydrofuran synthesis resulted in 80–85% yields, while bulkier substituents may reduce efficiency due to steric hindrance. Comparative studies using X-ray crystallography (e.g., C–H⋯H interactions in hexasubstituted dihydrofurans) reveal how electronic and steric factors dictate regioselectivity .
What methodological approaches resolve contradictions in spectroscopic data for tetrahydrofuran derivatives?
Advanced
Contradictions arise from overlapping NMR signals or polymorphic crystal structures. Cross-referencing X-ray crystallography with DFT calculations can validate assignments. For example, Br⋯Br contacts in 3,4-dibromo-2,5-dihydrofuran were resolved via crystallography (CCDC 1828960), while computational modeling explained anomalous IR peaks in tetramethyltetrahydrofuran derivatives .
How do catalytic systems impact the stereochemical outcomes of [3,3'-Bifuran]-2,2',5,5'-tetrone synthesis?
Advanced
Ru catalysts (e.g., Ru-4g) favor trans-selectivity in dihydrofuran formation due to their carbene-mediated mechanism. Contrasting this, Pd catalysts may promote cis-isomers via oxidative addition pathways. Kinetic studies using GC-MS with internal standards (e.g., 1,3,5-trimethoxybenzene) are essential to quantify stereochemical ratios .
What computational tools are used to predict thermodynamic stability and reaction pathways?
Advanced
NIST thermochemistry databases provide ΔrH° (enthalpy) and ΔrS° (entropy) values for reactions involving tetrahydrofurans. For example, gas-phase IR spectra of tetrahydro-2-methylfuran were compared with DFT-optimized structures to validate vibrational modes. These tools aid in predicting solvent effects and transition-state energetics .
How does the tetrahydro moiety influence electronic properties compared to non-hydrogenated analogs?
Advanced
Hydrogenation reduces ring strain and alters conjugation, shifting UV-Vis absorption maxima (e.g., λmax from 280 nm to 240 nm). Electrochemical studies on tetrahydro-2,5-dimethoxyfuran show reduced redox activity compared to furan, attributed to saturated C–C bonds. These findings inform applications in photochemistry and catalysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
